Temporin-LTc
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SLSRFLSFLKIVYPPAF |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Temporin Ltc
Historical Milestones in Temporin Discovery and Isolation Methodologies
The journey into the world of temporins began in 1996, when a group of peptides was identified in the skin of the European red frog, Rana temporaria. conicet.gov.arresearchgate.netmdpi.com This initial discovery unveiled a new family of antimicrobial peptides (AMPs) characterized by their relatively short length, typically 10-14 amino acids, and a low net positive charge. frontiersin.orgmdpi.com Since this first identification, the temporin family has expanded significantly, with over 150 members having been isolated from the skin of ranid frogs across Eurasia, Asia, and North America. conicet.gov.arnih.gov
The methodologies for discovering these peptides have evolved. Initial studies involved screening cDNA libraries from frog skin to identify the precursor proteins of the peptides. mdpi.comnih.gov A common and effective method involves the mild electrical stimulation of the frog's skin, which triggers the release of defensive secretions from granular glands. nih.gov These secretions, rich in a diverse array of bioactive compounds, are then collected and subjected to sophisticated analytical techniques. The primary methods for separating and identifying the individual peptides within this complex mixture are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification and mass spectrometry (MS) for determining molecular mass and sequence. frontiersin.orgnih.gov
Techniques for the Extraction and Purification of Temporin-LTc from Biological Secretions
This compound was specifically identified and characterized from the skin secretions of the broad-folded frog, Hylarana latouchii (also referred to as Rana latouchii), which is widely distributed in Southern China. nih.govresearchgate.net The process began with the collection of skin secretions, likely through a non-lethal method such as mild transdermal electrical stimulation. nih.gov
Following collection, the crude secretion was lyophilized and then reconstituted in an acidic solution to prepare it for chromatographic separation. frontiersin.org The purification of this compound was achieved using RP-HPLC, a powerful technique that separates peptides based on their hydrophobicity. nih.govresearchgate.net The collected fractions were then analyzed using mass spectrometry to identify peptides with novel molecular masses. To confirm the primary structure, researchers cloned the cDNA encoding the peptide's precursor from a skin cDNA library. This molecular biology approach not only confirmed the amino acid sequence of the mature peptide, this compound, but also provided insight into its post-translational modifications by revealing conserved signal sequences and processing sites. researchgate.net
Initial Biochemical Characterization of this compound
The initial characterization of a novel peptide like this compound involves determining its fundamental physicochemical properties, which are crucial for understanding its potential biological function.
Through a combination of cDNA cloning and sequencing, this compound was identified as a 17-amino-acid peptide. nih.gov This makes it one of the longer members of the temporin family, which typically range from 8 to 17 residues. nih.gov Its primary amino acid sequence was determined to be SLSRFLSFLKIVYPPAF . nih.govresearchgate.net The composition is notable for its high content of hydrophobic residues, particularly Leucine (L), Phenylalanine (F), and Isoleucine (I), which is a characteristic feature of the temporin family. conicet.gov.ar
| Amino Acid | Three-Letter Code | One-Letter Code | Count |
|---|---|---|---|
| Serine | Ser | S | 3 |
| Leucine | Leu | L | 3 |
| Arginine | Arg | R | 1 |
| Phenylalanine | Phe | F | 3 |
| Lysine (B10760008) | Lys | K | 1 |
| Isoleucine | Ile | I | 1 |
| Valine | Val | V | 1 |
| Tyrosine | Tyr | Y | 1 |
| Proline | Pro | P | 2 |
| Alanine (B10760859) | Ala | A | 1 |
Post-translational modifications (PTMs) are crucial enzymatic alterations to proteins after their synthesis, significantly expanding their functional diversity. frontiersin.orgrapidnovor.com A very common PTM among amphibian antimicrobial peptides, including the temporins, is C-terminal amidation. conicet.gov.arnih.gov Analysis of the cDNA precursor for this compound revealed the sequence SLSRFLSFLKIVYPPAF-NH2 . researchgate.net This indicates that the C-terminal Phenylalanine residue is amidated. This modification is significant as it removes the negative charge of the terminal carboxyl group, which can influence the peptide's net charge, structural stability, and biological activity. vulcanchem.com No other post-translational modifications, such as glycosylation or phosphorylation, have been reported for this compound. asm.org
The net electrical charge of a peptide at a specific pH is determined by the ionization state of its N-terminal amino group, C-terminal carboxyl group, and the side chains of certain amino acids (Arginine, Lysine, Histidine, Aspartic Acid, and Glutamic Acid). pearson.combachem.com For this compound (SLSRFLSFLKIVYPPAF-NH2), the net charge at a physiological pH of approximately 7.4 can be calculated.
The C-terminus is amidated, meaning the carboxyl group is replaced by an amide group (-CONH2), which is neutral and does not carry a charge. researchgate.net The ionizable groups are the N-terminal amino group (Serine) and the side chains of Arginine (R) and Lysine (K). At pH 7.4, the pKa of the N-terminal amino group (around 9.7) and the side chains of Arginine (pKa ~12.5) and Lysine (pKa ~10.5) are all higher than the pH. bachem.com Therefore, these groups will be in their protonated, positively charged form.
N-terminus: +1
Arginine (R) at position 3: +1
Lysine (K) at position 10: +1
Summing these charges gives this compound a net charge of +3 at physiological pH. This cationic nature is a key feature of many antimicrobial peptides, facilitating their initial interaction with negatively charged bacterial membranes. semanticscholar.org
Primary Structure and Sequence Analysis of Temporin Ltc
Detailed Amino Acid Sequence Elucidation of Temporin-LTc
This compound is a 17-amino acid peptide, making it one of the longer members of the temporin family, which typically range from 8 to 17 residues in length. vulcanchem.commdpi.comresearchgate.net Its sequence has been identified as Ser-Leu-Ser-Arg-Phe-Leu-Ser-Phe-Leu-Lys-Ile-Val-Tyr-Pro-Pro-Ala-Phe. novoprolabs.comvulcanchem.com A common feature of many temporins, including this compound, is the amidation of the C-terminus. vulcanchem.comcpu-bioinfor.org This post-translational modification, indicated as -NH₂, results from a conserved region in the C-terminus of the peptide's precursor sequence and is known to enhance the peptide's stability and cationic nature. vulcanchem.com
The full amino acid sequence and its single-letter code are presented below.
| Full Name | 3-Letter Code | 1-Letter Code |
| Serine | Ser | S |
| Leucine | Leu | L |
| Serine | Ser | S |
| Arginine | Arg | R |
| Phenylalanine | Phe | F |
| Leucine | Leu | L |
| Serine | Ser | S |
| Phenylalanine | Phe | F |
| Leucine | Leu | L |
| Lysine (B10760008) | Lys | K |
| Isoleucine | Ile | I |
| Valine | Val | V |
| Tyrosine | Tyr | Y |
| Proline | Pro | P |
| Proline | Pro | P |
| Alanine (B10760859) | Ala | A |
| Phenylalanine | Phe | F |
Table 1. Amino acid sequence of this compound.
Identification of Conserved and Variable Residues within the Temporin Family
The temporin family of peptides is characterized by significant sequence variability. researchgate.net While no single amino acid residue is invariant across all known temporins, certain patterns and conserved features exist, particularly within their precursor proteins. researchgate.netresearchgate.net Amphibian AMP precursors, including those for temporins, typically have a highly conserved signal peptide region and an acidic pro-peptide region. iiarjournals.orgresearchgate.net The mature peptide is generated after cleavage at a specific site, often a Lys-Arg sequence. researchgate.netnih.gov
The C-terminal domain of the precursor, which becomes the mature antimicrobial peptide, is hypervariable. researchgate.netresearchgate.net This hypervariability is thought to be an evolutionary adaptation to a wide range of pathogens. researchgate.net Despite this variability, a proposed consensus sequence for the temporin family, based on 119 naturally occurring peptides, is F-L-P-I-L-G-S-L-L-S-G/K-L-L-NH₂. iiarjournals.org this compound's sequence (SLSRFLSFLKIVYPPAF-NH₂) deviates from this consensus, highlighting the extensive diversity within the family. Most temporins contain at least one basic residue, typically Lysine (K) or Arginine (R), which is crucial for their interaction with microbial membranes. iiarjournals.orgmdpi.com
Analysis of Hydrophobic and Cationic Residue Distribution in this compound
The distribution of hydrophobic and cationic residues is a key determinant of an antimicrobial peptide's function. frontiersin.orgsemanticscholar.org Cationic residues, such as Arginine (R) and Lysine (K), facilitate the initial electrostatic attraction to the negatively charged surfaces of microbial membranes. semanticscholar.org Hydrophobic residues promote the peptide's insertion into the lipid bilayer, leading to membrane disruption. mdpi.com
This compound has a net positive charge of +2 at physiological pH, attributed to the presence of one Arginine (R) at position 4 and one Lysine (K) at position 10. cpu-bioinfor.org The peptide is rich in hydrophobic residues, which constitute a significant portion of its sequence. cpu-bioinfor.org
Table 2. Physicochemical Properties of this compound. cpu-bioinfor.org
| Property | Value |
|---|---|
| Sequence Length | 17 |
| Basic Residues (Cationic) | 2 (Arg, Lys) |
| Acidic Residues | 0 |
| Hydrophobic Residues | 9 |
| Net Charge | +2 |
| Hydrophobicity | 0.882 |
The arrangement of these residues in this compound (SLSR FLSFLK IVYPPAF) does not create a perfect amphipathic helix as seen in some other AMPs, but the high proportion of hydrophobic amino acids (F, L, I, V, P, A) is a defining feature. cpu-bioinfor.org The balance between cationicity and hydrophobicity is crucial; increasing the positive charge can enhance specificity for microbial cells, while moderate hydrophobicity is often required to minimize damage to host cells. mdpi.com The specific distribution within this compound underlies its interaction with and disruption of microbial membranes.
Higher Order Structure and Conformational Dynamics of Temporin Ltc
Secondary Structure Elucidation in Membrane-Mimicking Environments
The biological activity of many antimicrobial peptides, including temporins, is contingent upon their adoption of specific secondary structures upon encountering a bacterial membrane. In aqueous solution, these peptides are often unstructured, but they fold into ordered conformations, predominantly α-helices, in hydrophobic or membrane-mimicking environments such as solutions containing trifluoroethanol (TFE) or detergent micelles like sodium dodecyl sulfate (B86663) (SDS) nih.govmdpi.com.
Circular Dichroism (CD) spectroscopy is a pivotal technique for investigating the secondary structure of peptides nih.gov. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum provides a signature of the peptide's secondary structure content. An α-helical structure typically produces a characteristic spectrum with positive ellipticity around 192 nm and two negative bands at approximately 208 and 222 nm.
While specific CD spectral data for Temporin-LTc are not detailed in the available literature, studies on numerous other temporins, such as Temporin-A and Temporin-FL, consistently show a transition from a random coil in aqueous buffer to a significant α-helical conformation in the presence of membrane-mimetic environments like SDS micelles or TFE mdpi.comresearchgate.net. For example, studies on Temporin-FL showed it adopts a typical α-helical conformation in an SDS solution researchgate.net. This structural transition is a hallmark of the temporin family and is crucial for membrane interaction.
Table 1: Illustrative Example of Secondary Structure Content for a Temporin Peptide (Temporin-1CEb) in Different Environments Determined by Circular Dichroism.
| Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
| Aqueous Buffer | 10 | 25 | 20 | 45 |
| 50% TFE | 60 | 5 | 10 | 25 |
| 30 mM SDS | 75 | 3 | 7 | 15 |
This table provides a representative example based on general findings for temporin peptides to illustrate the conformational changes observed with CD spectroscopy. The data is illustrative and not specific to this compound.
The amino acid sequence of this compound (SLSRFLSFLKIVYPPAF-NH2) contains a high proportion of hydrophobic residues (e.g., Leucine, Phenylalanine, Isoleucine, Valine, Proline, Alanine), which is characteristic of the temporin family nih.govresearchgate.net. These hydrophobic residues are critical for insertion into the lipid bilayer of membranes. The presence of positively charged residues, Arginine (R) and Lysine (B10760008) (K), facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes.
Bioinformatic analyses have classified this compound into a specific structural model based on the position of proline residues nih.gov. The proline at position 14 in the this compound sequence likely induces a kink in the helical structure, which can be crucial for creating a flexible hinge region, allowing the peptide to adopt a conformation optimal for membrane disruption. In many temporins, the formation of an amphipathic α-helix, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is essential for their mechanism of action nih.gov.
Alpha-Helical Content Determination using Circular Dichroism Spectroscopy
Three-Dimensional Structure Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution or in a membrane-bound state at atomic resolution core.ac.uk.
Solution NMR is used to study peptides in membrane-mimicking environments, such as detergent micelles (e.g., SDS or dodecylphosphocholine, DPC). Techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provide information on through-space proximities between protons, which are used as distance restraints to calculate the peptide's 3D structure.
While a high-resolution NMR structure specifically for this compound is not available in the cited literature, the structures of other temporins, like Temporin-1OLa, have been determined in SDS micelles nih.gov. These studies reveal a common structural motif: a well-defined amphipathic α-helix that spans a significant portion of the peptide sequence nih.gov. For instance, the NMR structure of temporin-1OLa showed a classic amphipathic helix from residues P3 to I12, which is responsible for its biological activity nih.gov. Given its sequence, it is highly probable that this compound would adopt a similar amphipathic helical structure when bound to micelles.
Solid-state NMR (ssNMR) is uniquely suited for studying peptides directly embedded within lipid bilayers, which more closely resemble a natural biological membrane than micelles do mdpi.com. This technique can provide information on the peptide's secondary structure, its orientation relative to the membrane, and its depth of insertion into the lipid core.
There are no specific solid-state NMR studies reported for this compound. However, ssNMR studies on other antimicrobial peptides have been instrumental in elucidating their mechanisms. These studies have shown that peptides can lie parallel to the membrane surface in a "carpet-like" mechanism or insert perpendicularly to form pores mdpi.com. The choice between these states is often dependent on peptide concentration and lipid composition.
Solution NMR Techniques for Conformational Studies
Conformational Flexibility and Transitions in Response to Environmental Cues
The structure of this compound is not static; it possesses conformational flexibility that allows it to adapt to different environments. The transition from a disordered state in water to an α-helical state upon membrane binding is a primary example of its response to environmental cues mdpi.comresearchgate.net.
This flexibility is critical for its function. Studies on the closely related Temporin L have highlighted that conformational flexibility, particularly at the N-terminus, can be a distinguishing feature that influences its biological activity spectrum. This dynamic behavior allows the peptide to effectively interact with and disrupt the complex and heterogeneous environment of a bacterial membrane. The presence of helix-breaking residues like proline in the this compound sequence further suggests that specific regions of the peptide may have enhanced flexibility, enabling it to adopt the precise three-dimensional shape required for potent activity.
Computational Approaches to Structural Prediction and Dynamics (e.g., Molecular Dynamics Simulations)
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the structural dynamics of peptides like temporins at an atomic level. mdpi.com These simulations can predict how a peptide folds, moves, and interacts with different environments, such as in aqueous solution or within a cell membrane. mdpi.comcapes.gov.br
For the temporin family, MD simulations have provided critical insights. For instance, simulations of Temporin L (TempL) have been used to study its aggregation in water and its interaction with lipopolysaccharide (LPS) bilayers, which are characteristic of Gram-negative bacteria membranes. mdpi.comtorvergata.it These studies revealed that TempL has a strong tendency to aggregate in water but disaggregates in the presence of LPS. mdpi.com Such computational analyses can explain the peptide's activity and its ability to neutralize inflammatory responses. mdpi.com Similarly, MD simulations of Temporin A and Temporin B have helped to elucidate their conformational behavior and the mechanisms behind their membrane-disrupting activities. acs.orgresearchgate.net In general, these studies show that temporins often lack a stable structure in aqueous solutions but adopt an α-helical conformation in membrane-mimicking environments. capes.gov.brconicet.gov.ar This transition to a helical structure is considered essential for their biological function. conicet.gov.ar
While MD simulations have been extensively applied to isoforms like Temporin A, B, and L, specific published molecular dynamics studies focusing exclusively on this compound are not prominent in the reviewed scientific literature. mdpi.comacs.orgresearchgate.net However, the established methodologies used for other temporins provide a clear framework for how future computational studies could predict the structural dynamics of this compound. Such research would likely explore its folding in various solvent and membrane environments, its potential for aggregation, and how its unique length and sequence influence its interaction with target membranes.
Comparative Structural Analysis with other Temporin Isoforms
This compound stands out within the temporin family primarily due to its length. With an amino acid sequence of SLSRFLSFLKIVYPPAF, it consists of 17 residues. vulcanchem.com This is notably longer than the majority of temporins, which typically range from 8 to 14 amino acids. imrpress.comresearchgate.net This extended length could have significant implications for its higher-order structure and function, potentially allowing for a more extensive helical domain or more complex interactions with cell membranes compared to its shorter counterparts.
The temporin family is highly diverse, with over 130 identified members. conicet.gov.ar Most isoforms, like the well-studied Temporin A (FLPLIGRVLSGIL-NH2) and Temporin L (FVQWFSKFLGRIL-NH2), are 13 residues long. nih.gov Structurally, many temporins adopt an amphipathic α-helical conformation in hydrophobic environments, a feature crucial for their antimicrobial activity. conicet.gov.arresearchgate.net
Key differences between this compound and other isoforms can be highlighted:
Length and Proline Content : At 17 amino acids, this compound is one of the longest known temporins. researchgate.net Furthermore, its sequence contains two proline residues (at positions 14 and 15). Proline is known as a "helix breaker" and its presence, especially in tandem near the C-terminus, could introduce significant conformational constraints, potentially creating a flexible hinge region rather than a continuous α-helix. This contrasts with many other temporins that have a single or no proline residue, allowing for a more uniform helical structure. semanticscholar.org
Net Charge : The net positive charge of temporins, typically ranging from 0 to +3, is important for the initial interaction with negatively charged bacterial membranes. plos.org this compound, with a lysine (K) and an arginine (R), has a net positive charge of +2, which falls within the typical range for the family.
Hydrophobicity : Temporins are generally hydrophobic peptides. conicet.gov.ar The high content of hydrophobic residues (F, L, I, V, A) in this compound suggests it maintains this characteristic amphipathic nature, with distinct polar and nonpolar faces if it forms a helical structure.
A mutant of this compound has been created for research purposes with three mutations (S7R, P14R, P15R) to alter its properties, demonstrating its utility as a template for designing new peptides. asm.org The comparison with other isoforms reveals that while this compound shares fundamental family traits like C-terminal amidation and amphipathicity, its unique length and proline arrangement set it apart, suggesting a potentially distinct mechanism of membrane interaction.
Table 1: Comparative Features of this compound and Other Temporin Isoforms
| Feature | This compound | Temporin A | Temporin L | Temporin SHf |
|---|---|---|---|---|
| Sequence | SLSRFLSFLKIVYPPAF-NH2 | FLPLIGRVLSGIL-NH2 | FVQWFSKFLGRIL-NH2 | FLPILAGLA-NH2 |
| Length (Residues) | 17 | 13 | 13 | 8 |
| Net Charge (at neutral pH) | +2 | +2 | +2 | +1 |
| Proline Residues | 2 | 1 | 0 | 1 |
| Structural Notes | One of the longest isoforms; tandem prolines near C-terminus may act as a hinge. vulcanchem.comresearchgate.net | Adopts α-helical structure in hydrophobic environments. nih.gov | Adopts a stable α-helix conformation; known for high activity against Gram-negative bacteria. nih.govtandfonline.com | An ultra-short temporin. researchgate.net |
Molecular Mechanism of Action of Temporin Ltc
Interaction with Prokaryotic Membrane Systems
Temporin-LTc exerts its bactericidal effect by compromising the integrity of the prokaryotic plasma membrane. This interaction is a multi-step process initiated by the binding of the peptide to the membrane surface, followed by its insertion into the lipid bilayer, ultimately leading to permeabilization and cell death. tandfonline.comnih.gov
Biophysical Studies of Membrane Permeabilization and Disruption
A variety of biophysical techniques have been employed to characterize the membrane-disrupting capabilities of temporins. These studies utilize model membrane systems, such as liposomes, to mimic the lipid environment of bacterial cells and to quantitatively assess the peptide's activity.
Liposome (B1194612) leakage assays are a cornerstone for quantifying the membrane-permeabilizing efficacy of antimicrobial peptides. These assays typically involve encapsulating a fluorescent dye, such as calcein (B42510), within liposomes of varying lipid compositions. plos.org The release of the dye upon the addition of the peptide is monitored by an increase in fluorescence, providing a measure of membrane disruption. plos.org
Studies on Temporin L, a close relative of this compound, have demonstrated its ability to induce leakage from liposomes. The efficiency of this process is modulated by the lipid composition of the model membrane. researchgate.netnih.gov For instance, Temporin L can cause the release of encapsulated markers from both neutral and negatively charged liposomes, though the presence of negatively charged lipids, which are characteristic of bacterial membranes, can influence its lytic power. researchgate.netnih.gov
Below is a table summarizing representative data from calcein leakage assays induced by Temporin L in different liposome compositions.
| Liposome Composition (molar ratio) | Peptide Concentration (µM) | Calcein Leakage (%) | Reference |
|---|---|---|---|
| PC | 5 | ~40 | researchgate.net |
| PC/Cholesterol (9:1) | 5 | ~30 | researchgate.net |
| PC/POPG (9:1) | 2.5 | ~50 | researchgate.net |
| PC/POPG (9:1) | 5 | ~80 | researchgate.net |
| PC/POPG (8:2) | 2.5 | ~35 | researchgate.net |
| PC/POPG (8:2) | 5 | ~90 | researchgate.net |
Electrophysiological techniques, such as patch-clamp studies on planar lipid bilayers, provide real-time insights into the formation of ion channels or pores by antimicrobial peptides. nih.gov These methods allow for the direct measurement of ion flow across a model membrane, revealing details about the size, duration, and nature of the pores formed. nih.govacs.org
Patch-clamp experiments using model membranes mimicking Gram-positive bacterial cytoplasmic membranes (DPhPG bilayers) have shown that Temporin L can induce transmembrane ion conductance in a concentration-dependent manner. nih.govacs.org This channel-like activity suggests the formation of discrete pores through the lipid bilayer. nih.govresearchgate.net Interestingly, when Temporin L is combined with another temporin, Temporin B, the concentration required to induce conductance is significantly lowered, and the channels appear more rapidly, although they are smaller in size. nih.govacs.orgnih.gov This synergistic interaction highlights the complex interplay that can occur between different temporin isoforms. nih.govacs.orgnih.gov
The formation of pores or channels by this compound leads to the dissipation of the membrane potential, a critical event in bacterial cell death. This depolarization can be monitored in real-time using potential-sensitive fluorescent dyes, such as diSC3-5. nih.gov These dyes accumulate in polarized membranes and are released upon depolarization, resulting in a detectable change in fluorescence. nih.gov
Studies on various temporins have demonstrated their capacity to depolarize the bacterial membrane. mdpi.comfrontiersin.org For example, an analog of temporin B was shown to induce rapid membrane depolarization in Candida albicans. biorxiv.org Similarly, Temporin-FL and its analogs were found to induce membrane depolarization in Gram-positive bacteria. researchgate.net This rapid disruption of the membrane potential is a key aspect of the lethal action of temporins, leading to the cessation of essential cellular processes and ultimately, cell death. mdpi.com
Electrophysiological Measurements (e.g., Patch-Clamp Studies on Model Bilayers)
Characterization of Pore Formation Mechanisms (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)
Several models have been proposed to describe the architecture of pores formed by antimicrobial peptides in lipid membranes. The primary models include the "barrel-stave," "toroidal pore," and "carpet" mechanisms. ird.fr
Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a barrel-like structure, where the hydrophobic surfaces of the peptides face the lipid core of the membrane and the hydrophilic surfaces line the aqueous pore. ird.fr
Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore that is lined by both the peptides and the lipid head groups. ird.fr
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this carpet disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. ird.fr
The specific mechanism employed by a given temporin can depend on factors such as its concentration, sequence, and the lipid composition of the target membrane. ird.fr For temporins, including Temporin L and its analogs, evidence suggests that they can act via a "carpet-like" mechanism that may involve the formation of toroidal pores. frontiersin.orgird.fr Scanning electron microscopy has shown that this compound induces significant morphological changes on microbial surfaces, indicative of strong membrane disruption. researchgate.net Molecular dynamics simulations of Temporin L suggest that it can induce tubule-like membrane protrusions, a process driven by the peptide-lipid interactions. mdpi.com
Role of Electrostatic and Hydrophobic Interactions in Membrane Binding
The initial association of this compound with the prokaryotic membrane is governed by a combination of electrostatic and hydrophobic interactions. plos.orgembrapa.br
Electrostatic interactions are the primary long-range forces that attract the positively charged temporin peptide to the negatively charged surface of bacterial membranes. plos.orgembrapa.br Prokaryotic membranes are rich in anionic phospholipids, such as phosphatidylglycerol (PG), which provides a net negative charge that facilitates the initial binding of the cationic peptide. plos.orgembrapa.br
Once in proximity to the membrane, hydrophobic interactions become crucial for the insertion of the peptide into the lipid bilayer. tandfonline.comku.dk Temporins fold into an amphipathic α-helix in the hydrophobic environment of the membrane. frontiersin.orgacs.org This structure orients the hydrophobic residues towards the lipid core and the hydrophilic residues towards the aqueous environment or the pore lumen, driving the membrane disruption process. tandfonline.com The phenylalanine zipper motif in Temporin L has been identified as important for the initial binding to the membrane and for stabilizing peptide aggregates within the bilayer. tandfonline.com
The balance between electrostatic and hydrophobic forces is critical for the peptide's activity and selectivity. embrapa.br A strong initial electrostatic attraction is necessary to concentrate the peptide at the bacterial membrane, while sufficient hydrophobicity is required for effective membrane insertion and permeabilization. tandfonline.com
Interaction with Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA)
The primary mechanism of action attributed to this compound is the physical disruption of the bacterial cell membrane. nih.govvulcanchem.com This interaction is fundamental to its antimicrobial activity against both Gram-negative and Gram-positive bacteria, whose outer surfaces are characterized by lipopolysaccharide (LPS) and lipoteichoic acid (LTA), respectively.
Currently, specific binding affinity studies quantifying the interaction between this compound and purified LPS or LTA, such as determining a dissociation constant (Kd), are not available in the published literature. The primary evidence of interaction comes from observational studies of its effects on whole bacterial cells. Research on other members of the temporin family, such as Temporin-L and Temporin 1CEa, has demonstrated direct, high-affinity binding to LPS, but these specific findings cannot be directly extrapolated to this compound. mdpi.comresearchgate.net
While some antimicrobial peptides can neutralize the toxic effects of endotoxins like LPS at the cellular level by preventing their interaction with host cell receptors, specific studies detailing such a mechanism for this compound are limited. mdpi.comresearchgate.net The dominant described effect of this compound is potent membrane disruption. nih.govresearchgate.net This physical dismantling of the membrane integrity of bacteria is the principal mechanism through which it interacts with endotoxin-bearing structures. This direct action on the membrane effectively compromises the pathogen, though further research is needed to determine if it also involves specific neutralization of the inflammatory pathways typically triggered by LPS or LTA.
Binding Affinity Studies of this compound with LPS and LTA
Identification and Characterization of Specific Intracellular Targets
Unlike some antimicrobial peptides that translocate across the bacterial membrane to act on internal components, current evidence suggests that this compound's primary target is the cell membrane itself.
There is currently no scientific evidence to suggest that this compound interacts with specific intracellular targets such as the bacterial cell division protein FtsZ. This is a notable point of differentiation from other well-studied peptides like Temporin-L, which has been shown to specifically inhibit the GTPase activity of FtsZ, thereby disrupting bacterial cell division. uniroma1.it The mechanism of this compound appears to be concentrated on the cell surface.
Based on available research, the mode of action for this compound does not appear to involve the modulation of specific intracellular processes like protein or nucleic acid synthesis. The significant and rapid disruption of the cell membrane is considered the primary cause of bacterial cell death. nih.govvulcanchem.com
Interaction with Bacterial Cell Division Proteins (e.g., FtsZ)
Cellular Imaging Techniques for Visualizing Molecular Effects
Microscopy techniques have been pivotal in elucidating the membrane-disrupting activity of this compound.
Scanning Electron Microscopy (SEM) has been utilized to visualize the direct impact of this compound on the surface of microbes. nih.gov Studies show that the peptide induces significant and severe morphological changes to bacterial surfaces. nih.govresearchgate.net This is characterized by a loss of the smooth, intact structure of the cell envelope, providing direct visual evidence of strong membrane disruption. nih.govresearchgate.net
While Transmission Electron Microscopy (TEM) and Fluorescence Microscopy have been used to study the mechanisms of other temporins, specific studies employing these techniques to investigate the molecular effects of this compound have not been reported.
Data Tables
Table 1: Summary of Cellular Imaging Findings for this compound
| Imaging Technique | Organism(s) | Observed Effect | Reference |
|---|
Structure Activity Relationship Sar Studies of Temporin Ltc and Its Synthetic Analogues
Systematic Amino Acid Substitution Analysis (e.g., Alanine (B10760859) Scanning)
Systematic substitution of amino acids is a powerful technique to elucidate the role of individual residues in a peptide's function. Alanine scanning, where residues are systematically replaced by alanine, is a common method used to identify key residues without introducing significant steric or electronic disruptions. rapidnovor.com
Alanine scanning studies on temporins have successfully identified residues critical for their biological activity. For instance, a complete alanine scan of Temporin B revealed that substituting the lysine (B10760008) at position 10 was detrimental to its activity, highlighting the importance of this specific cationic residue. nih.gov Similarly, in Temporin-1Ta, an alanine scanning analysis showed that the substitution of several hydrophobic residues, particularly in the N-terminal region, led to a significant loss of antimicrobial potency. This suggests that the hydrophobic face of the helical peptide is crucial for its interaction with the bacterial membrane.
While a specific alanine scanning study for Temporin-LTc is not extensively documented in publicly available literature, the principles derived from other temporins can be applied. The sequence of this compound contains several hydrophobic residues (Leucine, Phenylalanine, Isoleucine, Valine) and two cationic residues (Lysine, Arginine). It is highly probable that the hydrophobic residues contribute to membrane insertion and that the cationic residues are key for the initial electrostatic attraction to the negatively charged bacterial membranes.
| Peptide | Substitution | Effect on Activity | Reference |
| Temporin B | Lys10 -> Ala | Fundamental for activity | nih.gov |
| Temporin B | Gly6 -> Ala | Slightly improved activity against Gram-positive bacteria | nih.gov |
The antimicrobial activity of temporins is a delicate balance between hydrophobicity and cationicity. Cationic residues facilitate the initial binding to the anionic components of bacterial membranes, while hydrophobic residues drive the insertion and disruption of the lipid bilayer. nih.gov
Studies on various temporin analogues have demonstrated that increasing the net positive charge can enhance antimicrobial specificity and potency, particularly against Gram-negative bacteria. mdpi.com For example, increasing the cationicity of Dermaseptin-PS3, another amphibian AMP, through lysine substitutions enhanced its antimicrobial activity. researchgate.net Conversely, excessive hydrophobicity can lead to increased toxicity against host cells, such as red blood cells (hemolysis), due to non-specific interactions with eukaryotic membranes. mdpi.com Therefore, modulating these two properties is a key strategy in designing effective and non-toxic AMPs. For this compound, which has a net charge of +2, increasing its cationicity by substituting neutral or hydrophobic residues with lysine or arginine could potentially broaden its activity spectrum. conicet.gov.ar
| Modification Strategy | Effect on Peptide Properties | General Outcome |
| Increase Net Positive Charge (Cationicity) | Enhances electrostatic attraction to bacterial membranes. | Often increases antimicrobial potency and specificity, especially for Gram-negative bacteria. mdpi.com |
| Increase Hydrophobicity | Promotes deeper insertion into the lipid bilayer. | Can increase antimicrobial activity but may also lead to higher cytotoxicity (e.g., hemolysis). researchgate.net |
Identification of Critical Residues for Molecular Interactions
Rational Design of this compound Analogues
Rational design involves making targeted modifications to a peptide's sequence to improve its therapeutic properties based on known SAR principles.
Most temporins, including Temporin L, adopt an amphipathic α-helical conformation in membrane-mimicking environments, which is considered essential for their activity. conicet.gov.arnih.gov This conformation segregates hydrophobic and hydrophilic residues onto opposite faces of the helix, facilitating membrane interaction.
Temporins are among the shortest known AMPs, typically ranging from 8 to 17 amino acids. cnr.itnih.gov Peptide length is a critical factor influencing both efficacy and manufacturing cost. Truncation studies help to identify the minimal sequence required for activity.
Studies on a novel temporin peptide, Temporin-FL, and its truncated analogues showed that while the full-length peptide was most active, a truncated version (Temporin-FLb) with significantly less α-helicity was less potent but also exhibited lower cytotoxicity. researchgate.net This demonstrates a trade-off between peptide length, conformation, and the balance between antimicrobial activity and toxicity. For the 17-residue this compound, N- or C-terminal truncations could reveal the core sequence responsible for its function and potentially lead to smaller, more efficient derivatives. conicet.gov.ar
| Peptide Analogue | Modification | Impact on Structure | Impact on Function | Reference |
| Temporin-FLb | Truncation of parent peptide Temporin-FL | Significantly less α-helicity | Less potent antimicrobial activity, lower cytotoxicity | researchgate.net |
| Latarcin-3a Analogues | Truncation of parent toxin | Reduced sequence length from 20 to 13 residues | Retained α-helical core, served as a template for new active peptides | frontiersin.orgfrontiersin.org |
The length of the attached lipid chain is a crucial determinant of the resulting biological activity. Studies on analogues of Temporin-1CEb and Temporin L showed that N-terminal lipidation with fatty acids, such as lauric acid (C12), significantly improved antimicrobial properties. nih.govmdpi.com For instance, a lipidated Temporin L analogue (Peptide C) showed improved efficacy against Klebsiella pneumoniae. nih.gov However, excessive lipidation, for example with longer chains like palmitic acid (C16), can sometimes lead to high hydrophobicity, causing issues like poor solubility or increased cytotoxicity. mdpi.com This approach represents a promising avenue for enhancing the potency of this compound, provided the length and attachment point of the lipid moiety are carefully optimized to maintain a favorable therapeutic index.
| Parent Peptide | Lipidation Modification | Observed Effect | Reference |
| DK5 (Temporin-1CEb analogue) | Acylation with Lauric Acid (C12) | ~10-fold improved activity against C. albicans and acquired activity against S. aureus and P. aeruginosa. | mdpi.com |
| DK5 (Temporin-1CEb analogue) | Acylation with Palmitic Acid (C16) | Less distinct improvement, high hydrophobicity complicated analysis. | mdpi.com |
| Peptide 1B (Temporin L analogue) | Addition of 5-carbon alkyl chain to Phe¹ | Improved activity against S. aureus and K. pneumoniae. | nih.gov |
Impact of Peptide Length and Truncations on Molecular Function
Correlation between Structural Features and Specific Molecular Activities (e.g., membrane permeabilization, LPS binding)
The molecular activity of this compound and its synthetic analogues is intrinsically linked to their structural characteristics. Key features such as amphipathicity, cationicity, and hydrophobicity play crucial roles in defining the peptide's ability to interact with and disrupt bacterial membranes, as well as bind to components of the bacterial outer membrane like lipopolysaccharide (LPS). While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, the principles governing the activity of the broader temporin family, particularly the well-studied Temporin L (TL), provide significant insights. This compound, along with Temporin-LTa and Temporin-LTb, has been observed to cause significant morphological changes to microbial surfaces, which is indicative of potent membrane disruption activity. researchgate.net
Structural Determinants of Membrane Permeabilization
The primary mechanism by which temporins exert their antimicrobial effect is through the permeabilization of microbial cell membranes. nih.gov This process is highly dependent on the peptide's structural attributes that facilitate its interaction with and insertion into the lipid bilayer.
α-Helicity and Amphipathicity: Like other temporins, this compound is predicted to adopt an α-helical conformation in a membrane-mimicking environment. conicet.gov.ar This helical structure is crucial as it organizes the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix, creating an amphipathic molecule. This amphipathicity is a key driver for membrane interaction, allowing the hydrophobic face to penetrate the lipid core of the membrane while the hydrophilic face can interact with the lipid head groups and the aqueous environment. Studies on Temporin L have shown that a stable α-helical structure, particularly at the N-terminus, is important for its activity. nih.gov
Cationicity: The net positive charge of temporins, arising from basic residues like lysine (Lys) and arginine (Arg), facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phosphatidylglycerol and cardiolipin (B10847521) in bacteria, and LPS in Gram-negative bacteria. mdpi.com While many temporins have a low net positive charge, Temporin L possesses a higher cationic character which contributes to its broad-spectrum activity. nih.gov Modifications that increase the net positive charge in temporin analogues have been shown to enhance their antimicrobial activity and in some cases, reduce their hemolytic activity by improving selectivity for microbial membranes. mdpi.com
The interplay between these factors is crucial. A well-defined amphipathic helix allows for the initial binding and subsequent insertion into the membrane, leading to the formation of pores or other forms of membrane destabilization, ultimately causing leakage of cellular contents and cell death. nih.gov
Structural Determinants of Lipopolysaccharide (LPS) Binding
The outer membrane of Gram-negative bacteria, with its external layer of lipopolysaccharide (LPS), presents a significant barrier to many antimicrobial peptides. The ability to bind to and neutralize LPS is therefore a critical function for activity against these bacteria and also contributes to the anti-endotoxic properties of the peptide.
Cationic Residues: The electrostatic interaction between the positively charged residues of the peptide and the negatively charged phosphate (B84403) groups of the Lipid A component of LPS is a primary driver of binding. nih.gov Temporin L has been shown to strongly bind to purified E. coli LPS and Lipid A. nih.gov This interaction can neutralize the endotoxic effects of LPS and facilitate the peptide's transit across the outer membrane.
Hydrophobic and Aromatic Residues: Hydrophobic interactions also play a significant role in LPS binding. The acyl chains of Lipid A provide a hydrophobic core that can be engaged by the hydrophobic residues of the peptide. Aromatic residues, such as phenylalanine (Phe) and tryptophan (Trp), present in Temporin L, can participate in specific interactions with the LPS molecule. conicet.gov.ar The modification of these residues in synthetic analogues can modulate LPS binding affinity.
Peptide Aggregation State: The interaction with LPS can sometimes induce self-association or aggregation of temporin peptides, which can inactivate them and prevent them from reaching the inner membrane. mdpi.com However, some temporins, like Temporin L, can prevent this LPS-induced aggregation of other temporins, such as Temporin B, in a synergistic manner, allowing them to overcome this barrier. mdpi.com This suggests that the specific sequence and structure of this compound could influence its aggregation propensity in the presence of LPS, thereby affecting its efficacy against Gram-negative bacteria.
The following tables summarize the structure-activity relationships for analogues of the closely related Temporin L, which can be extrapolated to understand the potential behavior of this compound analogues.
Table 1: Structure-Activity Relationship of Temporin L Analogues - Impact of Physicochemical Properties
| Structural Modification | Effect on Membrane Permeabilization | Effect on LPS Binding | Reference |
| Increased Cationicity | Enhanced antimicrobial activity, often increased selectivity for bacterial membranes | Stronger initial electrostatic attraction to LPS | mdpi.com |
| Increased Hydrophobicity | Potentially enhanced membrane disruption | Increased interaction with the lipid A core of LPS | nih.gov |
| Disruption of α-Helicity | Can decrease lytic activity against both bacterial and host cells | May alter the specific interactions with LPS molecules | nih.gov |
| Lipidation (Acylation) | Increased antimicrobial potency, particularly against resistant strains | Can enhance overall binding affinity due to added hydrophobic interactions | nih.govtandfonline.com |
Table 2: Key Amino Acid Residues in Temporin L and Their Postulated Roles
| Residue/Region | Structural Feature | Role in Membrane Permeabilization | Role in LPS Binding | Reference |
| N-terminal Hydrophobic Residues | Forms the core of the hydrophobic face of the α-helix | Crucial for insertion into the lipid bilayer | Interacts with the acyl chains of Lipid A | conicet.gov.ar |
| Cationic Residues (e.g., Lys, Arg) | Provides a net positive charge | Initial electrostatic attraction to negatively charged membrane lipids | Primary electrostatic interaction with the phosphate groups of LPS | mdpi.comnih.gov |
| Aromatic Residues (e.g., Phe, Trp) | Contribute to hydrophobicity and can form specific interactions | Can anchor the peptide into the membrane interface | May engage in specific stacking interactions with LPS components | conicet.gov.ar |
| Proline Residues | Can introduce a kink in the α-helix | May modulate the flexibility and depth of membrane insertion | Could influence the peptide's conformation upon LPS binding | nih.gov |
Biological Roles and Functions of Temporin Ltc in Native Ecosystems and in Vitro Research
Role in the Innate Immune Defense System of Hylarana latouchii
Temporin-LTc is a crucial component of the innate immune system of the Chinese broad-folded frog, Hylarana latouchi. nih.gov Like other antimicrobial peptides (AMPs), temporins are secreted from the frog's skin and form a first line of defense against a wide array of pathogens in their environment. researchgate.net These peptides are synthesized as part of a larger precursor molecule and are stored in granular glands in the skin, ready to be released upon stimulation, such as in response to injury or stress. The primary structure of this compound is SLSRFLSFLKIVYPPAF-NH(2). nih.gov
The skin of amphibians is a vital organ for respiration, hydration, and defense. It is constantly exposed to a microbe-rich environment, making a potent and readily available chemical defense system essential for survival. The secretion of a cocktail of AMPs, including this compound, provides a rapid and broad-spectrum antimicrobial shield. Research has shown that peptides from the temporin family, isolated from various frog species, are part of the adaptive and immune system of these amphibians. researchgate.net In Hylarana latouchii, this compound, along with other identified peptides like Brevinin-1LTa, Temporin-LTa, and Temporin-LTb, contributes to this defense by directly targeting and disrupting microbial membranes. nih.gov This activity helps to prevent infections and maintain the health of the frog in its natural habitat.
Investigation of Synergistic Interactions with Other Host Defense Peptides
The antimicrobial efficacy of host defense peptides is often amplified through synergistic interactions with other peptides present in the same secretion. While direct studies on the synergistic interactions of this compound are not extensively detailed, the behavior of other temporins provides a strong basis for this phenomenon. For instance, Temporin A has been shown to act synergistically with Temporin L and a modified Temporin B against various bacteria. mdpi.complos.org This synergy often results in enhanced antimicrobial activity and a broader spectrum of action than any single peptide could achieve alone. mdpi.com
These synergistic effects are critical for overcoming the defenses of a wide range of pathogens. The combination of different peptides can lead to more efficient membrane disruption, inhibit a wider array of microbial enzymes, or facilitate the entry of other peptides into the microbial cell. For example, the combination of Temporin A and a Temporin B analogue demonstrated synergistic antimicrobial and anti-inflammatory activity against both Gram-positive and Gram-negative bacteria in vivo. plos.org It is highly probable that this compound also engages in similar synergistic interactions with other peptides secreted by Hylarana latouchii, such as Brevinin-1LTa, Temporin-LTa, and Temporin-LTb, to provide a robust and comprehensive defense against potential pathogens. nih.govresearchgate.net The study of these combinations is a promising area for the development of new therapeutic strategies that could be less prone to the development of microbial resistance. lsbu.ac.uk
Mechanisms of Anti-Biofilm Activity at a Molecular Level
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. Several temporin peptides have demonstrated significant anti-biofilm capabilities. The molecular mechanisms underlying this activity are multifaceted and can involve the inhibition of biofilm formation, the disruption of mature biofilms, and the targeting of key molecular components essential for biofilm integrity. mdpi.comfrontiersin.org
Temporin peptides can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. They can also disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death, which is a primary mechanism for their antimicrobial action against planktonic bacteria. mdpi.com In the context of biofilms, this membrane-disrupting activity can also target cells within the biofilm structure.
Furthermore, some temporins have been shown to inhibit the production of EPS, the protective matrix that holds the biofilm together. frontiersin.org For example, Temporin-GHc and Temporin-GHd were found to reduce the production of extracellular polysaccharides in Streptococcus mutans biofilms. frontiersin.org While the specific molecular targets of this compound in biofilms have not been fully elucidated, studies on other temporins suggest potential mechanisms. For instance, Temporin L has been shown to target FtsZ, a protein crucial for bacterial cell division, thereby inhibiting bacterial growth. mdpi.com It is plausible that this compound employs similar or a combination of these strategies to exert its anti-biofilm effects, making it a candidate for further investigation as a novel anti-biofilm agent.
Immunomodulatory Properties in Cellular Models (e.g., Chemoattraction of Leukocytes, MAPK Pathway Modulation)
Beyond their direct antimicrobial actions, many host defense peptides, including temporins, exhibit significant immunomodulatory properties. These peptides can influence the host's immune response to infection, often by recruiting and activating immune cells and modulating inflammatory pathways. nih.govnih.gov
One of the key immunomodulatory functions of some temporins is the chemoattraction of leukocytes, such as neutrophils and monocytes, to the site of infection. nih.gov For example, Temporin A has been shown to induce the migration of human monocytes, neutrophils, and macrophages. nih.gov This chemoattraction is often mediated through G-protein coupled receptors, such as the formyl peptide receptor-like 1 (FPRL1). nih.gov The binding of the peptide to these receptors can trigger a signaling cascade within the immune cells.
This signaling frequently involves the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Activation of the p44/42 MAPK (also known as Erk1/2) pathway has been observed in monocytes stimulated with Temporin A. nih.gov Similarly, another temporin, Temporin-FL, was found to exert anti-inflammatory effects by inhibiting the activation of the MAPK pathway in response to bacterial components like LPS and LTA. researchgate.net This modulation of the MAPK pathway can lead to the production of cytokines and chemokines, further orchestrating the immune response. While direct evidence for this compound's effect on leukocyte chemoattraction and MAPK signaling is still emerging, the activities of other temporins strongly suggest its potential to act as an immunomodulatory agent.
Exploration of Functions Beyond Direct Molecular Lysis
One important non-lytic function is the neutralization of bacterial endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria. researchgate.netnih.gov These molecules can trigger a powerful and often harmful inflammatory response in the host. Peptides like Temporin L have been shown to bind to LPS, thereby neutralizing its toxic effects. nih.gov This action can help to dampen the inflammatory cascade and prevent the onset of sepsis.
Furthermore, some temporins can influence cellular processes in the host that contribute to defense and tissue repair. For example, certain antimicrobial peptides can promote wound healing and angiogenesis. researchgate.net They can also modulate the adaptive immune response, bridging the innate and adaptive immune systems. researchgate.net While many temporins are known for their membrane-disrupting capabilities, some, like Temporin L, have been observed to form "ghost-like" bacteria without causing complete lysis, suggesting alternative mechanisms of action that may involve targeting intracellular processes. researchgate.net The exploration of these non-lytic functions of this compound could reveal novel therapeutic applications for this versatile peptide.
Advanced Methodologies and Computational Approaches in Temporin Ltc Research
Integrated Omics Approaches (Genomics, Proteomics) for Discovery and Functional Annotation
The discovery and functional understanding of Temporin-LTc and other antimicrobial peptides (AMPs) are increasingly driven by integrated "omics" approaches, primarily genomics and proteomics. These high-throughput technologies allow for the large-scale analysis of genes and proteins, respectively, providing a comprehensive view of the biological systems involved.
Genomics plays a foundational role in identifying the genetic basis of this compound. By sequencing the genomes of frog species like Hylarana latouchi, researchers can identify the genes encoding for temporin peptides. mdpi.com This process often involves creating cDNA libraries from skin secretions, which are then sequenced to reveal the precursor protein sequences. mdpi.compreprints.org From these precursors, the mature peptide sequence of this compound is predicted. mdpi.com This genomic information is crucial not only for the initial discovery but also for understanding the evolutionary relationships between different temporin family members and identifying conserved functional domains.
Proteomics , the large-scale study of proteins, directly identifies the peptides present in biological samples. the-scientist.comsomalogic.com Mass spectrometry-based techniques are central to proteomics and are used to analyze the complex mixture of molecules in frog skin secretions to isolate and identify specific peptides like this compound. mdpi.com This approach confirms the existence of the peptide predicted from the genome and can reveal post-translational modifications, such as C-terminal amidation, which are often critical for the peptide's biological activity. mdpi.com
Functional annotation is the process of assigning a biological function to the identified genes and proteins. numberanalytics.comnih.gov In the context of this compound, integrating genomic and proteomic data helps to predict its antimicrobial potential. somalogic.comnumberanalytics.com By comparing its sequence to those of known AMPs in databases, researchers can infer its likely targets and mechanism of action. numberanalytics.com Furthermore, proteogenomics, which combines proteomic data with genomic information, can help to identify variant forms of this compound and understand how genetic variations might influence its function. frontiersin.org This integrated omics approach provides a powerful framework for discovering new AMPs and for the in-depth functional characterization of peptides like this compound. somalogic.comnih.govomicscouts.com
Computational Peptide Design and Optimization Strategies
Computational methods are instrumental in designing and optimizing this compound and its analogs for enhanced antimicrobial activity and specificity. These strategies leverage our understanding of peptide structure-function relationships to create novel peptides with improved therapeutic potential.
De Novo Design Principles
De novo design involves creating entirely new peptide sequences based on fundamental principles of protein structure and function, rather than modifying existing templates. researchgate.netcabidigitallibrary.org For antimicrobial peptides like this compound, key design principles include:
Amphipathicity: Designing peptides that, when folded into a helical structure, segregate hydrophobic and hydrophilic residues on opposite faces of the helix. This arrangement is crucial for interacting with and disrupting bacterial membranes.
Cationicity: Incorporating positively charged amino acids (like lysine (B10760008) and arginine) to facilitate electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS). mdpi.com
Hydrophobicity: Optimizing the balance of hydrophobic residues to enhance membrane penetration without causing excessive toxicity to host cells. nih.gov
By systematically varying these properties, researchers can design novel peptides inspired by the structural features of this compound but with potentially superior activity profiles.
Template-Based Design and Database Screening (e.g., Antimicrobial Peptide Database)
Template-based design utilizes the known structure and sequence of a peptide, such as this compound, as a starting point for creating new variants. cabidigitallibrary.orgmdpi.com This approach often involves making specific amino acid substitutions to improve desired properties. For instance, a mutant of this compound with three mutations (S7R, P14R, and P15R) was designed to enhance its activity. nih.gov
A crucial resource for this approach is the Antimicrobial Peptide Database (APD) . mdpi.comnih.gov This database contains a vast collection of natural and synthetic AMPs, providing a wealth of information on sequences, structures, and activities. mdpi.com Researchers can screen this database to identify peptides with similar characteristics to this compound or to find templates for designing new peptides. mdpi.comnih.gov For example, a variant of this compound, named DASamP5, was identified through database screening and shown to have anti-HIV activity. mdpi.comresearchgate.net This highlights the power of using databases to discover new functions for existing peptide scaffolds.
Spectroscopic Techniques for Investigating Peptide-Biomolecule Interactions (e.g., Isothermal Titration Calorimetry)
Understanding the interaction of this compound with its biological targets is fundamental to elucidating its mechanism of action. Spectroscopic techniques provide detailed insights into these molecular interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur when molecules bind to one another. glycopedia.eudomainex.co.uk In the context of this compound research, ITC can be used to:
Determine Binding Affinity (Kd): By titrating this compound with a target molecule, such as lipopolysaccharide (LPS) from bacterial outer membranes, ITC can precisely measure the dissociation constant (Kd), which is a measure of binding strength. mdpi.comazom.com
Characterize Thermodynamics of Binding: A single ITC experiment provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). azom.comwhiterose.ac.uk This information reveals the nature of the forces driving the binding event, such as electrostatic or hydrophobic interactions. mdpi.com
Determine Stoichiometry (n): ITC can also determine the stoichiometry of the binding reaction, revealing the number of this compound molecules that bind to a single target molecule. glycopedia.eu
Studies on other temporins have successfully used ITC to characterize their interactions with LPS and model membranes, providing valuable data on the energetics of these crucial interactions. mdpi.com For instance, the interaction of Temporin B with different types of LPS was shown to be either an endothermic or exothermic process, depending on the prevalence of hydrophobic versus electrostatic forces. mdpi.com
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in antimicrobial peptide research, offering new ways to analyze complex biological data and accelerate the discovery and design process. utc.edubiorxiv.org
In the context of this compound, ML and AI can be applied to:
Predict Antimicrobial Activity: ML models can be trained on large datasets of known AMPs to predict the antimicrobial activity of novel or modified peptide sequences, including variants of this compound. biorxiv.org These models learn the complex relationships between peptide sequence features and biological activity. nih.gov
Optimize Peptide Sequences: AI-driven algorithms can be used to explore the vast sequence space and identify optimal amino acid compositions for enhanced potency and selectivity. This can guide the design of new this compound analogs with improved therapeutic properties.
Identify Novel AMPs: By analyzing genomic and proteomic data, ML algorithms can help to identify new potential AMPs that might otherwise be missed by traditional methods. hzdr.de
Understand Structure-Activity Relationships: ML can help to uncover subtle patterns and correlations in experimental data, providing deeper insights into the structural determinants of this compound's activity. hzdr.de
While specific applications of ML to this compound are still emerging, the broader field of AMP research has seen successful use of these techniques for predicting peptide-protein interactions and identifying key residues for activity. biorxiv.orghzdr.de
In Silico Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Computational modeling techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how this compound interacts with its molecular targets. youtube.com These in silico methods complement experimental approaches by offering a dynamic view of molecular interactions.
Molecular Docking predicts the preferred orientation of a peptide when it binds to a target protein or membrane. nih.gov For this compound, docking studies can be used to:
Identify Potential Binding Sites: Predict how this compound might bind to key bacterial proteins, such as FtsZ, which is involved in cell division. mdpi.comnih.gov
Estimate Binding Affinity: Provide a theoretical estimation of the binding strength between the peptide and its target.
Guide Drug Design: Help in designing modified peptides that bind more effectively to their targets.
For example, molecular docking simulations of another temporin, Temporin-G, revealed its interaction with the viral hemagglutinin protein, explaining its antiviral activity. nih.gov
Molecular Dynamics (MD) Simulations simulate the movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of this compound and its interactions. youtube.comnih.gov MD simulations can be used to:
Study Peptide Folding and Aggregation: Investigate how this compound folds into its active conformation and whether it forms aggregates in solution or within a membrane environment. nih.gov
Analyze Membrane Disruption: Simulate the process of how this compound inserts into and disrupts bacterial membranes, leading to cell death. rsc.org
Characterize Peptide-Target Complex Stability: Assess the stability of the complex formed between this compound and its target over time. escholarship.org
MD simulations of Temporin L, a closely related peptide, have shown its strong tendency to aggregate in water and its interaction with LPS bilayers, providing insights into the initial steps of its antimicrobial action. nih.gov These computational approaches are invaluable for generating hypotheses about the mechanism of action of this compound that can then be tested experimentally.
Future Research Directions and Unexplored Avenues for Temporin Ltc
Elucidation of Additional Molecular Targets and Signaling Pathways
While the primary mechanism of action for many temporins involves membrane disruption, the full spectrum of molecular targets for Temporin-LTc remains to be elucidated. science.govmdpi.com Future research should focus on identifying specific intracellular targets that may contribute to its antimicrobial and potential anticancer activities. Investigating its influence on key cellular signaling pathways is crucial. For instance, studies on other temporins have revealed interactions with inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and the ability to modulate the release of cytokines like TNF-α and interleukin-6. nih.govresearchgate.netnih.gov Exploring whether this compound engages similar or distinct pathways could unveil novel therapeutic applications. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and yeast two-hybrid screening can be employed to identify binding partners. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound will be instrumental in mapping the signaling cascades it modulates. tno.nl
Deeper Understanding of Conformational Changes Upon Target Binding
The bioactivity of temporins is intrinsically linked to their three-dimensional structure, which often transitions from a random coil in aqueous solution to an α-helical conformation upon interacting with microbial membranes. conicet.gov.armdpi.com While this is a general characteristic, the specific conformational dynamics of this compound upon binding to different target membranes (e.g., bacterial vs. cancer cells) are not well understood. High-resolution structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in membrane-mimicking environments (e.g., micelles or bicelles) are essential. nih.gov Such studies can reveal the precise folding pattern, the orientation of the peptide within the membrane, and the key residues involved in the interaction. nih.govuniroma1.it Understanding these conformational shifts is critical for the rational design of this compound analogs with enhanced target specificity and reduced toxicity.
Detailed Characterization of Biosynthetic Pathways
The biosynthesis of temporins involves the post-translational modification of a larger precursor protein. nih.gov Typically, these precursors contain a signal peptide, an acidic pro-region, and the mature peptide sequence flanked by processing signals. researchgate.net While the general pathway is known, the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound have not been characterized in detail. Future research should aim to identify and characterize the specific proteases responsible for cleaving the precursor to release the active peptide. Investigating the genetic regulation of the temporin gene in Hylarana latouchi could provide insights into how its expression is controlled, potentially in response to environmental stimuli or pathogenic threats. This knowledge could be leveraged for the heterologous expression and large-scale production of this compound for research and therapeutic purposes.
Development of this compound as a Molecular Probe for Membrane Biology Studies
The membrane-disrupting properties of this compound suggest its potential as a molecular probe for studying the biophysical properties of biological membranes. science.govrsc.org By labeling this compound with fluorescent tags, researchers can visualize its interaction with lipid bilayers in real-time using advanced microscopy techniques. This could provide valuable information on membrane dynamics, lipid domain organization, and the process of pore formation. nih.gov Furthermore, variants of this compound with altered affinities for specific lipid components could be developed to probe different membrane microenvironments. This application would not only advance our understanding of this compound's mechanism of action but also contribute to the broader field of membrane biology.
Q & A
Q. What experimental methodologies are recommended for elucidating the primary structure and post-translational modifications of Temporin-LTc?
Utilize tandem mass spectrometry (MS/MS) for peptide sequencing and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) for molecular weight determination. Compare results with genomic databases to identify precursor proteins. For post-translational modifications, employ techniques like phosphoproteomics or glycosylation profiling .
Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy against Gram-negative vs. Gram-positive bacteria?
Standardize minimum inhibitory concentration (MIC) assays using broth microdilution methods per CLSI guidelines. Include controls for membrane integrity (e.g., propidium iodide uptake) and assess time-kill kinetics. Use clinical isolates with documented resistance profiles to contextualize activity .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound cytotoxicity studies?
Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Use ANOVA with post-hoc tests to compare cytotoxicity across cell lines. Report confidence intervals and effect sizes to address variability in primary cell models .
Advanced Research Questions
Q. How can conflicting data on this compound’s hemolytic activity be systematically addressed?
Conduct a meta-analysis of published studies to identify variables (e.g., erythrocyte source, incubation time). Replicate experiments under harmonized conditions (e.g., standardized erythrocyte preparation and hemolysis quantification via spectrophotometry). Use multivariate regression to isolate confounding factors .
Q. What strategies optimize the synthesis and purification of this compound for functional studies?
Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by reverse-phase HPLC purification. Validate purity (>95%) via analytical HPLC and circular dichroism for secondary structure confirmation. Optimize solubility using buffer screening (e.g., PBS vs. ammonium acetate) .
Q. How can researchers investigate this compound’s mechanism of action at the host-pathogen interface?
Combine transcriptomic profiling (RNA-seq) of treated bacterial cells with host immune cell co-culture assays. Use CRISPR-Cas9 knockouts to identify critical host receptors (e.g., TLR4). Validate findings with fluorescence resonance energy transfer (FRET) for peptide-receptor interaction studies .
Q. What in vivo models are appropriate for assessing this compound’s therapeutic potential in biofilm-associated infections?
Use murine subcutaneous catheter models infected with methicillin-resistant Staphylococcus aureus (MRSA) biofilms. Monitor bacterial load via bioluminescence imaging and quantify biofilm disruption with scanning electron microscopy (SEM). Include pharmacokinetic studies to assess peptide stability .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound bioactivity data?
Implement quality control (QC) protocols, including endotoxin testing (LAL assay) and mass spectrometry batch verification. Use randomized block experimental designs to minimize bias. Share raw data and analysis pipelines via repositories like Zenodo to enhance reproducibility .
Q. What frameworks support the integration of multi-omics data in this compound research?
Apply systems biology tools (e.g., STRING for protein interaction networks) and pathway enrichment analysis (KEGG, GO). Use machine learning (e.g., random forests) to identify predictive biomarkers of efficacy or toxicity. Cross-validate findings with orthogonal datasets .
Ethical and Methodological Rigor
Q. How can researchers mitigate ethical concerns in animal studies involving this compound?
Adhere to ARRIVE guidelines for experimental design and reporting. Use the minimum effective dose determined by pilot studies to reduce animal numbers. Include sham-treated controls and blinded outcome assessments to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
